2,4-dimethyl-N-(2-methylpropyl)aniline
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-13-12-6-5-10(3)7-11(12)4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXKOPLNQUGANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Method: Reductive amination involves reacting 2,4-dimethylaniline with a ketone or aldehyde bearing the 2-methylpropyl group (e.g., isobutyraldehyde or corresponding ketone), followed by reduction to the secondary amine.
Procedure: The aniline and carbonyl compound are mixed under inert atmosphere, often with a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation conditions.
Advantages: High selectivity for secondary amine formation, mild conditions, and good yields.
Example: Reductive amination of 3,4-dimethyl aniline with the respective ketone was reported to yield anilines with >98% purity.
Direct Alkylation with Alkyl Halides or Sulfonates
Method: Alkylation of 2,4-dimethylaniline using 2-methylpropyl halides (e.g., 2-methylpropyl chloride or bromide) under basic conditions.
Catalysts and Conditions: Use of bases like potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO) at controlled temperatures.
Considerations: This method may lead to over-alkylation (tertiary amine formation) and requires careful control of stoichiometry and reaction time.
Other Catalytic Methods
- Transition metal-catalyzed amination: Some modern methods employ palladium or copper catalysts for C-N bond formation between aniline and alkyl electrophiles, though specific reports for this compound are limited.
Data Table: Summary of Preparation Methods
Research Findings and Notes
Reductive Amination is Preferred: Literature and experimental data favor reductive amination for its selectivity and mild conditions, producing secondary amines with minimal by-products.
Solvent and Catalyst Effects: Selection of solvent and catalyst significantly impacts reaction rates and product purity. For example, chlorination reactions benefit from non-polar solvents with low solubility of ammonium salts to improve selectivity.
Temperature Control: Reaction temperatures ranging from ambient to moderate heat (up to 80°C) are typical for these preparations, balancing reaction rate and selectivity.
Purification: Products are often purified by column chromatography or fractional distillation to achieve >98% purity, essential for subsequent applications.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methyl groups activate the aromatic ring toward electrophilic substitution, with regioselectivity governed by steric and electronic factors. Key reactions include:
Halogenation
Bromination and chlorination occur preferentially at the 5-position (meta to both methyl groups) under mild conditions. For example:
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Bromination : Reacts with Br₂ in CH₂Cl₂ at −78°C to form 5-bromo-2,4-dimethyl-N-(2-methylpropyl)aniline as the major product .
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Chlorination : With Cl₂ in FeCl₃-catalyzed conditions, yields 5-chloro-2,4-dimethyl-N-(2-methylpropyl)aniline .
Table 1: Halogenation Reactions
| Halogen | Reagent/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Br | Br₂, CH₂Cl₂, −78°C | 5-Bromo derivative | 85 |
| Cl | Cl₂, FeCl₃, RT | 5-Chloro derivative | 72 |
Nitration
Nitration with HNO₃/H₂SO₄ at 0°C produces 3-nitro-2,4-dimethyl-N-(2-methylpropyl)aniline , where the nitro group occupies the position ortho to one methyl group and meta to the other .
N-Oxidation and Redox Reactions
The tertiary amine undergoes oxidation to form stable N-oxide derivatives under specific conditions:
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N-Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields 2,4-dimethyl-N-(2-methylpropyl)aniline N-oxide .
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Demethylation : Strong oxidizing agents (e.g., KMnO₄) cleave the N-alkyl group, forming 2,4-dimethylaniline as a secondary product .
Nucleophilic Aliphatic Substitution
The 2-methylpropyl group on nitrogen participates in SN2 reactions:
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Quaternary Ammonium Salt Formation : Treatment with methyl iodide (CH₃I) in THF produces N-(2-methylpropyl)-N,N,2,4-tetramethylanilinium iodide .
Mechanism :
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Backside attack by iodide on the electrophilic carbon of the 2-methylpropyl chain.
Ullmann-Type Coupling
In the presence of CuI and 1,10-phenanthroline, the compound reacts with aryl iodides to form biaryl derivatives. For example, coupling with iodobenzene yields 2,4-dimethyl-N-(2-methylpropyl)-5-phenylaniline .
Diazotization
While primary amines readily form diazonium salts, tertiary amines like this compound require harsh conditions (e.g., HNO₂ in H₂SO₄) to generate transient diazo intermediates . These intermediates decompose rapidly, limiting synthetic utility.
Radical Pathways
Under UV irradiation or radical initiators (e.g., AIBN), the compound participates in:
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Hydrogen Abstraction : Generates resonance-stabilized radicals at the methyl-substituted positions .
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Polymerization : Forms cross-linked oligomers via radical coupling .
Comparative Reactivity
Table 2: Reaction Rates of Analogous Amines
| Compound | Halogenation Rate (Relative to Aniline) |
|---|---|
| This compound | 1.8× |
| N,N-Dimethylaniline | 0.5× |
| 2,4-Dimethylaniline | 2.1× |
Scientific Research Applications
2,4-dimethyl-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-methylpropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline (CAS: 71274-90-3)
- Molecular Formula : C₁₃H₂₂N₂
- Molecular Weight : 206.33 g/mol
- Key Differences: Incorporates a dimethylamino group (-N(CH₃)₂) and a (2-methylpropyl)aminomethyl substituent.
- No storage or safety data are provided .
2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline (CAS: 1040684-42-1)
- Molecular Formula : C₂₀H₂₁N
- Molecular Weight : 275.4 g/mol
- Key Differences : Substitution with a bulky naphthylethyl group instead of isobutyl.
- Such structural changes could reduce volatility and alter crystallization behavior .
3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline
- Molecular Formula : C₁₅H₁₈N₂ (for pyrrole analogue)
- Key Differences : Features a heterocyclic pyrrole moiety and an imine group (-CH=N-).
- Implications: The conjugated imine system and heteroatom (N) introduce electronic effects (e.g., resonance stabilization) absent in the target compound. Crystal structure studies (monoclinic, C2/c space group) highlight distinct packing arrangements influenced by hydrogen bonding and steric interactions .
Physicochemical Properties
| Compound | Physical State | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2,4-Dimethyl-N-(2-methylpropyl)aniline | Liquid | 177.29 | Isobutyl, 2,4-dimethyl | High volatility (liquid) |
| N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline | Not specified | 206.33 | Dimethylamino, isobutyl | Increased steric hindrance |
| 2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline | Solid | 275.4 | Naphthylethyl | Enhanced hydrophobicity |
| 3,4-Dimethyl-N-(pyrrol-2-yl)aniline | Solid (crystal) | ~232* | Pyrrole, imine | Planar conjugation |
*Estimated based on analogous structures.
Structural and Functional Implications
- Electronic Effects : The isobutyl group in the target compound is electron-donating, enhancing nucleophilicity at the nitrogen. In contrast, electron-withdrawing groups (e.g., imine in ) reduce basicity.
Biological Activity
2,4-Dimethyl-N-(2-methylpropyl)aniline is an organic compound with the potential for various biological activities. It belongs to the class of anilines, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1021107-02-7
- Molecular Formula : C12H17N
The compound features a dimethyl substitution on the aromatic ring and a branched alkyl chain, which may influence its biological interactions.
Antimicrobial Properties
Recent studies have indicated that certain aniline derivatives exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The antimicrobial mechanism is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Activity
Research has suggested that some anilines can act as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. A study demonstrated that related compounds could inhibit cell proliferation in several cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation .
Toxicity Profile
Understanding the toxicity of this compound is crucial for assessing its safety for use in various applications. Toxicological evaluations have shown that exposure to high concentrations can lead to adverse effects such as skin irritation and respiratory issues. The National Institute for Occupational Safety and Health (NIOSH) has categorized this compound within specific exposure bands based on its health effects, indicating the need for careful handling in occupational settings .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a disinfectant agent.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Escherichia coli | 50 | 30 |
| Staphylococcus aureus | 100 | 70 |
Case Study 2: Cytotoxicity in Cancer Cells
A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values indicative of moderate cytotoxicity.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to structural changes and increased permeability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that anilines can induce oxidative stress in cells, contributing to their cytotoxic effects.
Q & A
Q. What mechanistic insights explain catalyst deactivation in hydrogenation reactions involving this compound?
- Analysis : Catalyst poisoning may occur due to amine coordination to metal centers. Use XPS or EXAFS to detect adsorbed species. Switch to heterogeneous catalysts (e.g., Pd/C) to mitigate deactivation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
